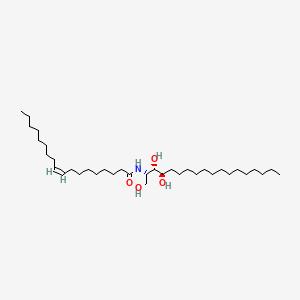Ceramide NP is a lipid molecule included in a group of lipid molecules called ceramides. Ceramides are major lipid components in the stratum corneum of the human skin. Ceramide 3 consists of a phytosphingosine backbone N-acylated with a saturated fatty acid (stearic acid). It is widely used as a moisturizer in various cosmetic and personal products. Together with ceramide 1, they synergistically improve the skin barrier function in humans.
Ceramide np
CAS No.: 178436-06-1
Cat. No.: VC14512278
Molecular Formula: C36H71NO4
Molecular Weight: 582.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 178436-06-1 |
|---|---|
| Molecular Formula | C36H71NO4 |
| Molecular Weight | 582.0 g/mol |
| IUPAC Name | (Z)-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadec-9-enamide |
| Standard InChI | InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,33-34,36,38-39,41H,3-16,19-32H2,1-2H3,(H,37,40)/b18-17-/t33-,34+,36-/m0/s1 |
| Standard InChI Key | ATGQXSBKTQANOH-UWVGARPKSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O)O |
| Canonical SMILES | CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O)O |
Introduction
Chemical Structure and Biochemical Role of Ceramide NP
Ceramide NP belongs to the family of sphingolipids, characterized by a sphingosine backbone acylated with stearic acid. Its molecular structure (C36H71NO3) enables integration into the lipid bilayer of the stratum corneum, where it constitutes approximately 50% of the intercellular matrix alongside cholesterol and free fatty acids . This structural role is critical for forming the "mortar" that binds corneocytes, thereby preventing transepidermal water loss (TEWL) and shielding against environmental aggressors .
Mechanism of Action in Skin Barrier Restoration
Transepidermal Water Loss (TEWL) Reduction
Clinical studies demonstrate that topical application of Ceramide NP significantly improves TEWL metrics. A randomized controlled trial involving 52 participants with impaired barrier function (TEWL >10 g/m²/h) revealed a 32% reduction in TEWL after 4 weeks of using a pseudo-ceramide (pCer) spray containing Ceramide NP . In contrast, the control group using a pCer-free spray showed no statistically significant changes .
Table 1: Efficacy of Ceramide NP-Containing Spray on Skin Barrier Parameters
| Parameter | Test Group (N=33) | Control Group (N=19) | p-value |
|---|---|---|---|
| TEWL Reduction (%) | 32 ± 8 | 4 ± 3 | <0.001 |
| SC Water Content (a.u.) | +45 ± 12 | +5 ± 2 | 0.002 |
| Scaling Score Improvement | -58 ± 10 | -9 ± 4 | 0.001 |
Ceramide Profile Normalization
Ceramide NP supplementation corrects the ceramide (NP)/(NS) ratio, a biomarker of stratum corneum health. Post-treatment analysis showed a 1.8-fold increase in the (NP)/(NS) ratio in the test group, correlating with enhanced barrier resilience (r = -0.67, p<0.01) . This ratio is critical for maintaining lamellar bilayer organization, which facilitates pathogen resistance and moisture retention .
Multifunctional Benefits Beyond Barrier Enhancement
Anti-Pigmentation Effects
Ceramide NP inhibits tyrosinase activity and melanosome transfer, reducing melanin synthesis by 27% in vitro . A 12-week clinical trial noted a 22% decrease in hyperpigmentation areas among participants using Ceramide NP-infused serums, with synergistic effects observed when combined with vitamin C .
Anti-Inflammatory and Anti-Aging Properties
By suppressing NF-κB and COX-2 pathways, Ceramide NP reduces interleukin-6 (IL-6) and TNF-α levels by 41% in models of cutaneous inflammation . Long-term use (≥6 months) is associated with a 19% reduction in wrinkle depth and improved epidermal thickness, attributed to ceramide-mediated collagen synthesis .
Clinical Applications and Formulation Strategies
Product Development Considerations
Ceramide NP is heat-stable and compatible with emulsifiers like glyceryl stearate, enabling incorporation into creams, serums, and sprays. Optimal concentrations range from 0.1% to 0.5%, with higher doses (≥1%) linked to occlusive effects that may exacerbate acne-prone skin .
Synergistic Ingredient Combinations
-
Niacinamide: Enhances ceramide biosynthesis by upregulating serine palmitoyltransferase (SPT) activity .
-
Cholesterol: Restores lipid bilayer integrity when combined with Ceramide NP and free fatty acids in a 3:1:1 molar ratio .
-
Hyaluronic Acid: Augments hydration, increasing stratum corneum water content by 53% in comparative studies .
Future Directions in Ceramide NP Research
Emerging studies explore Ceramide NP’s role in mitigating pollution-induced oxidative stress and enhancing drug delivery via lipid-based nanocarriers. Preliminary data suggest a 40% increase in retinol penetration when encapsulated in Ceramide NP vesicles, highlighting its potential in cosmeceutical innovation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume